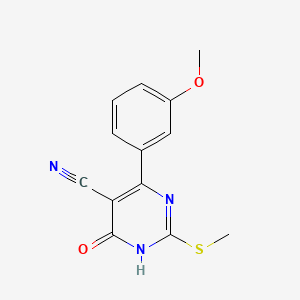
5-Cyano-4-(3-methoxyphenyl)-2-methylthio-6-hydroxy-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyano-4-(3-methoxyphenyl)-2-methylthio-6-hydroxy-pyrimidine, also known as CMMP, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. This compound is of great interest to researchers due to its unique chemical structure and its ability to modulate various biological processes.
Aplicaciones Científicas De Investigación
Antiviral Applications
- Research has shown that derivatives of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 exhibit marked inhibition of retrovirus replication in cell culture. Specifically, compounds with methyl and halogen substitutions have been identified as potent inhibitors of human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture. These findings suggest that specific modifications to the pyrimidine ring can significantly enhance antiviral activity without measurable toxicity at certain concentrations (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003), (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2004).
Anticancer Applications
- Synthesis and characterization of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have been conducted, with some showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates the potential of pyrimidine derivatives as anticancer agents, highlighting the importance of structural modifications for enhancing biological activity (Hassan, Hafez, & Osman, 2014).
Synthesis and Characterization of Pyrimidine Derivatives
- The synthesis of dihydropyrimidinone and dihydropyrimidine derivatives has been explored, with these compounds exhibiting a broad range of biological activities, including antibacterial, antiviral, and anticancer properties. This research underscores the versatility of pyrimidine derivatives in medicinal chemistry and their potential as therapeutic agents (Al-Juboori, 2020).
Propiedades
IUPAC Name |
4-(3-methoxyphenyl)-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-18-9-5-3-4-8(6-9)11-10(7-14)12(17)16-13(15-11)19-2/h3-6H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEDJQPTQOXLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=O)NC(=N2)SC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-4-(3-methoxyphenyl)-2-methylthio-6-hydroxy-pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

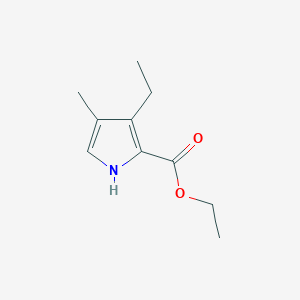
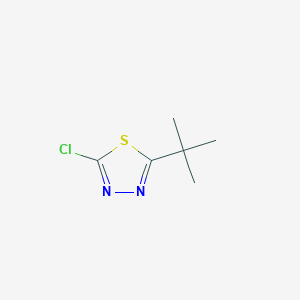
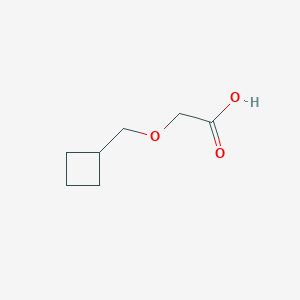
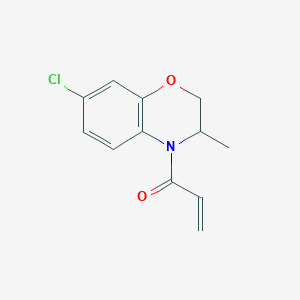
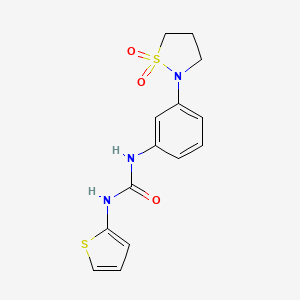
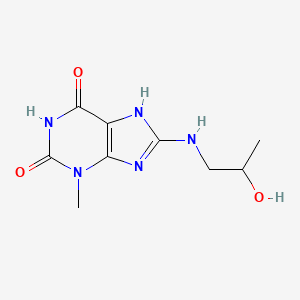
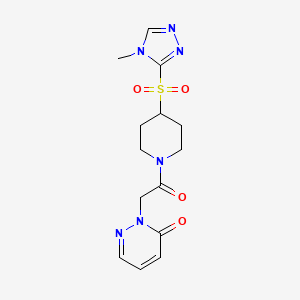
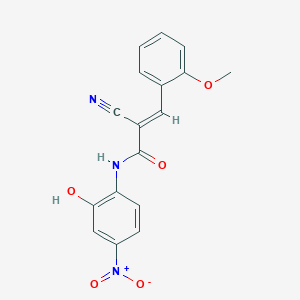
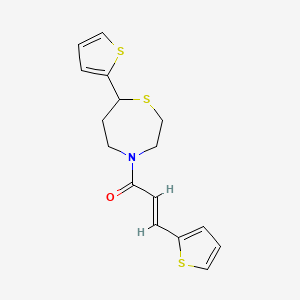
![N-(2-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2873876.png)
![6-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2873878.png)
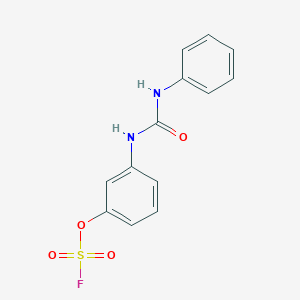
![5-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2873881.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2873883.png)